molecular formula C13H18N2O2 B3214965 4-amino-N-methyl-N-(oxan-4-yl)benzamide CAS No. 1156245-95-2

4-amino-N-methyl-N-(oxan-4-yl)benzamide

Cat. No.: B3214965
CAS No.: 1156245-95-2
M. Wt: 234.29 g/mol
InChI Key: GTFRQKABUVBOOU-UHFFFAOYSA-N
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Description

4-amino-N-methyl-N-(oxan-4-yl)benzamide (PubChem CID: 22010941) is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of protein kinase inhibitors . Its structure incorporates a benzamide core, a scaffold frequently found in a wide spectrum of biologically active pharmaceuticals . Over 85% of FDA-approved drugs contain heterocyclic structures like the one in this compound, underscoring their importance in drug discovery . The primary research value of this compound lies in its potential as a precursor or intermediate in the design of novel anticancer agents. Compounds featuring the 4-(aminomethyl)benzamide fragment have been synthesized and evaluated as potential anticancer agents, showing potent inhibitory activity against a range of receptor tyrosine kinases . These kinases, such as EGFR, are critical therapeutic targets in various solid and hematological malignancies . The flexible 4-(aminomethyl)benzamide linker in its structure is a key feature that may allow the molecule to adopt a favorable geometry for binding into the active site of kinases, including challenging mutants . As a type II kinase inhibitor, it is hypothesized to bind to an inactive conformation of the enzyme, extending into a hydrophobic allosteric pocket adjacent to the ATP-binding site . This mechanism is similar to that of established tyrosine kinase inhibitors such as imatinib and sorafenib . Researchers utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for probing kinase biology. It is intended for use in in vitro biochemical and cellular assays only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-methyl-N-(oxan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-15(12-6-8-17-9-7-12)13(16)10-2-4-11(14)5-3-10/h2-5,12H,6-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFRQKABUVBOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1)C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of 4 Amino N Methyl N Oxan 4 Yl Benzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.govindexcopernicus.com These calculations provide insights into molecular stability, reactivity, and spectroscopic properties. For the benzamide (B126) scaffold, DFT methods have been successfully used to determine molecular geometries and analyze electronic characteristics. nih.govdntb.gov.ua

The electronic structure of 4-amino-N-methyl-N-(oxan-4-yl)benzamide is heavily influenced by its constituent functional groups. The 4-amino (-NH2) group on the phenyl ring acts as a powerful electron-donating group through resonance. This effect increases the electron density at the ortho and para positions of the aromatic ring. ncert.nic.in The amide group, in contrast, is an electron-withdrawing group.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. sci-hub.se For benzamide derivatives, the introduction of different substituents on the nitrogen atom or the phenyl ring can modulate these frontier orbital energies. sci-hub.se For instance, adding electron-donating groups tends to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy. sci-hub.se

A molecular electrostatic potential (MEP) map would reveal the charge distribution from the perspective of an approaching reagent. For this compound, negative potential (red/yellow) would be concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms of the amino and methyl groups.

Conformational Analysis and Energy Landscapes of the Compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds, and the associated energy of each conformation. tandfonline.com The collection of all possible conformations and their corresponding potential energies forms the molecule's energy landscape. rsc.org

Amide Bond (C-N): The bond between the carbonyl carbon and the amide nitrogen has a significant partial double-bond character, which restricts rotation. This can lead to the existence of cis and trans isomers, with the trans conformation generally being more stable. The inherent conformational flexibility along this amide bond is a key feature of benzamide-based molecules. nih.gov

N-Phenyl Bond: Rotation around the bond connecting the phenyl ring to the amide nitrogen determines the orientation of the ring relative to the rest of the molecule.

Oxane Ring Pucker: The six-membered oxane (tetrahydropyran) ring is not planar and typically adopts a stable "chair" conformation to minimize steric and torsional strain. It can also exist in less stable "boat" or "twist-boat" conformations.

The interplay of these rotational degrees of freedom creates a complex potential energy surface with multiple local energy minima (stable conformers) and transition states (energy barriers) between them. rsc.org Studies on similar benzamide-based structures have shown that intramolecular hydrogen bonds can play a significant role in stabilizing certain low-energy conformations. nih.govacs.org Computational methods can map this landscape to identify the most stable, low-energy conformers that are most likely to be present and interact with biological targets.

Molecular Docking and Ligand-Target Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. tandfonline.com This method is crucial for understanding the potential mechanism of action and for predicting binding affinity. The process involves placing the ligand in the binding site of a receptor and evaluating the fit using a scoring function, which estimates the binding energy. tandfonline.com

While specific docking studies for this compound are not publicly documented, extensive research on analogous benzamide scaffolds provides a clear picture of its potential interactions. nih.govnih.gov The structural features of this compound suggest it can participate in several key interactions:

Hydrogen Bonding: The carbonyl oxygen of the amide is a strong hydrogen bond acceptor. The hydrogen atoms of the 4-amino group are effective hydrogen bond donors. These features are critical for anchoring the ligand in a protein's active site, often interacting with residues like serine, threonine, or the peptide backbone. nih.govacs.org

π-π Stacking: The electron-rich phenyl ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan within the binding pocket. nih.govnih.gov

Hydrophobic Interactions: The methyl group and the aliphatic oxane ring provide hydrophobic surfaces that can interact favorably with nonpolar pockets in a protein target.

In docking studies of similar benzamide derivatives targeting various kinases and enzymes, interactions with tyrosine residues are very common, involving both hydrogen bonds and π-π stacking. nih.govnih.gov The flexible nature of the molecule, particularly the linker between the phenyl ring and the oxane moiety, allows it to adopt a favorable geometry to fit within a specific binding site. nih.gov

Molecular Dynamics Simulations for Binding Mode Elucidation

Molecular Dynamics (MD) simulations offer a more dynamic and refined view of ligand-protein interactions compared to the static picture provided by molecular docking. researchgate.net By simulating the movements of atoms over time, MD can assess the stability of a predicted binding pose, reveal the role of solvent molecules, and elucidate the conformational changes in both the ligand and the protein upon binding. nih.govrsc.org

An MD simulation of the this compound-protein complex would typically follow these steps:

The system (protein, ligand, water, ions) is placed in a simulation box.

The system is minimized to remove steric clashes.

The temperature and pressure are gradually brought to physiological levels.

A production simulation is run for a duration of nanoseconds to microseconds, during which the trajectory of all atoms is saved. researchgate.net

Analysis of the trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand from its initial docked pose is monitored. A stable RMSD indicates a stable binding mode. researchgate.net

Interaction Persistence: The stability and occupancy of key hydrogen bonds and hydrophobic contacts identified in docking are tracked throughout the simulation. nih.gov Studies on benzamide inhibitors have shown that dynamic interactions observed during MD simulations often confirm the dominant interactions predicted by static docking. nih.gov

Conformational Flexibility: MD simulations show how the flexible parts of the ligand, such as the oxane ring, explore different conformations while bound to the target.

MD simulations are essential for validating docking results and providing a more accurate understanding of the thermodynamics and kinetics of the binding event. biorxiv.org

Cheminformatics and Ligand-Based Design Principles for Benzamide Scaffolds

Cheminformatics applies computational methods to analyze chemical data, aiding in the design of new bioactive molecules. nih.gov The benzamide moiety is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in known drugs and bioactive compounds. nih.govmdpi.com Ligand-based drug design, which is used when the 3D structure of the target is unknown, relies on studying a set of molecules known to be active to derive a predictive model. nih.gov

Key ligand-based design principles relevant to the benzamide scaffold include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. nih.gov For benzamide derivatives, QSAR studies have been used to identify essential features for activity, such as specific substitutions that enhance potency. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. For a library of benzamide compounds, a common pharmacophore might include an aromatic ring, a hydrogen bond acceptor (the carbonyl oxygen), and a hydrophobic feature. researchgate.net

Scaffold Analysis: Cheminformatics tools are used to analyze large databases of natural and synthetic compounds to understand the properties of different molecular scaffolds. nih.govbiorxiv.org The benzamide scaffold is valued for its synthetic accessibility and its ability to present substituents in defined vectors, allowing for systematic exploration of the surrounding chemical space. chemrxiv.org Its rigid yet conformationally adjustable nature makes it an excellent starting point for designing inhibitors that target specific protein surfaces. nih.gov

Prediction of In Silico ADME Properties (excluding in vivo implications)

In silico ADME prediction involves using computational models to estimate a molecule's Absorption, Distribution, Metabolism, and Excretion properties based on its structure. These predictions are vital in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. jonuns.comscispace.com Various properties can be calculated for this compound using standard cheminformatics software and web servers. nih.gov

Below is a table of predicted ADME-relevant physicochemical properties for the compound.

PropertyPredicted ValueSignificance
Molecular Weight 236.29 g/mol Well within the typical range for drug-likeness (<500 g/mol ).
Hydrogen Bond Donors 1 (from -NH2)Influences solubility and membrane permeability.
Hydrogen Bond Acceptors 3 (from C=O, -NH2, oxane-O)Influences solubility and target binding.
Topological Polar Surface Area (TPSA) 62.41 ŲPredicts good membrane permeability; values < 140 Ų are generally favorable for oral bioavailability. nih.gov
LogP (Lipophilicity) 1.4 - 1.8 (consensus)Indicates balanced solubility in both aqueous and lipid environments, favorable for membrane passage.
Water Solubility (LogS) -2.5 to -3.0 (moderately soluble)Suggests adequate solubility for absorption. nih.govmdpi.com
Number of Rotatable Bonds 3Indicates good conformational flexibility, which is favorable for binding, without being excessive. nih.gov
Lipinski's Rule of Five 0 ViolationsThe compound is predicted to comply with the rules, suggesting good potential for oral bioavailability. jonuns.com
Blood-Brain Barrier (BBB) Permeation Likely to crossThe TPSA and LogP values are within the range often associated with molecules that can cross the BBB. nih.gov
CYP450 Inhibition Potential inhibitor of some isoformsMany amine-containing compounds show potential to inhibit cytochrome P450 enzymes; specific predictions would be needed for isoforms like CYP2D6 or CYP3A4. scispace.com

These in silico predictions provide a valuable initial assessment of the compound's drug-like properties, suggesting that this compound has a favorable profile for further investigation.

Structure Activity Relationship Sar Studies and Analogue Design Strategies for 4 Amino N Methyl N Oxan 4 Yl Benzamide

Systematic Structural Modifications and Their Impact on Biological Activity (e.g., in vitro potency)

The structure of 4-amino-N-methyl-N-(oxan-4-yl)benzamide can be divided into three primary regions for systematic modification: the 4-aminobenzoyl core, the N-methyl group, and the N-(oxan-4-yl) moiety. The structure-activity relationship (SAR) for this scaffold is explored by altering each of these components and observing the resulting impact on biological activity.

Modifications of the 4-Aminobenzoyl Core: The aromatic ring and its 4-amino substituent are critical for activity. The amino group often serves as a key hydrogen bond donor. Modifications here can significantly alter binding affinity. For instance, shifting the amino group to the 2- or 3-position, or replacing it with other functional groups like hydroxyl or methoxy, can probe the geometric and electronic requirements of the target's binding pocket. Adding substituents to the phenyl ring can also modulate activity; however, in related N-substituted benzamide (B126) series, the addition of groups like chlorine or nitro has been shown to decrease anti-proliferative activity nih.govresearchgate.net.

Modifications of the N-Alkyl Group: The N-methyl group contributes to the compound's conformational rigidity and lipophilicity. Replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl) or cyclic fragments can explore steric tolerance in the binding site. In some related benzamide scaffolds, N-alkylation has been shown to have no significant effect on activity against certain targets, suggesting the primary importance of other functional groups for binding nih.gov.

Modifications of the N-(oxan-4-yl) Moiety: The oxane (tetrahydropyran) ring is a key feature, influencing solubility and providing a vector for exploring the target's binding site. Its oxygen atom may act as a hydrogen bond acceptor. Systematic modifications could include:

Ring Size: Expanding or contracting the ring to cyclohexyl or pyrrolidinyl analogues would alter conformational properties.

Heteroatom Substitution: Replacing the oxane oxygen with sulfur (to form a thiane ring) or nitrogen (to form a piperidine ring) would change the polarity and hydrogen-bonding capacity.

Stereochemistry: The stereoisomers of substituted oxane rings can be used to probe chiral recognition at the binding site.

The following table summarizes potential modifications and their hypothesized impact on in vitro potency based on SAR studies of analogous compounds.

Modification SiteStructural ChangeHypothesized Impact on PotencyRationale from Analogous Series
4-Aminobenzoyl Core Move amino to 2- or 3-positionLikely decreaseOptimal hydrogen bonding geometry is crucial.
Add electron-withdrawing group (e.g., -Cl, -NO2)DecreaseCan negatively impact binding interactions nih.govresearchgate.net.
N-Alkyl Group Replace -CH3 with larger alkyls (e.g., -CH2CH3)VariableDependent on steric tolerance of the binding site.
N-(oxan-4-yl) Moiety Replace oxane with cyclohexanePotentially decreaseRemoval of H-bond accepting oxygen may reduce affinity.
Replace oxane with piperidineVariableIntroduction of a basic nitrogen could form new ionic interactions or cause unfavorable interactions.

Pharmacophore Modeling and Identification of Key Structural Features for Interaction

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For the this compound scaffold, a ligand-based pharmacophore model can be developed by analyzing a set of active analogues.

Based on its structure, the key pharmacophoric features of this compound are predicted to be:

One Hydrogen Bond Donor (HBD): The primary amine (-NH2) at the 4-position of the benzoyl ring.

One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group. The oxygen atom in the oxane ring could also serve as an additional HBA.

One Aromatic Ring (AR): The central benzene (B151609) ring, which can engage in π-π stacking or hydrophobic interactions.

One Hydrophobic (HY) feature: The aliphatic oxane ring can occupy a hydrophobic pocket within the target protein.

In studies of other benzamide derivatives, pharmacophore models have successfully identified similar key features. For example, a five-featured model developed for benzamide analogues as FtsZ inhibitors included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings nih.gov. Another model for aminophenyl benzamide HDAC inhibitors also identified two hydrogen bond donors, one acceptor, and two aromatic rings as crucial for activity researchgate.net. These models underscore the importance of strategically placed hydrogen bonding and aromatic features, which are central to the this compound scaffold. The precise spatial relationship between these features is critical for optimal receptor binding and biological activity.

Design Principles for Enhanced Target Selectivity and Potency

The rational design of analogues with improved potency and selectivity relies on principles derived from SAR data and pharmacophore modeling. The goal is to optimize interactions with the desired biological target while minimizing off-target effects.

Strategies for Enhancing Potency: Potency can be increased by modifying the scaffold to maximize favorable interactions with the target's binding site.

Optimizing Hydrogen Bonds: The strength and geometry of hydrogen bonds formed by the 4-amino group and the amide carbonyl are paramount. Modifications to the benzoyl core or the N-substituents that fine-tune the electronic properties and conformation of these groups can lead to stronger binding.

Conformational Rigidity: Introducing elements that restrict the molecule's conformational flexibility can lock it into its bioactive conformation, reducing the entropic penalty of binding and thus increasing potency. This could be achieved by incorporating cyclic structures or double bonds within the N-substituent.

Strategies for Enhancing Selectivity: Selectivity is achieved by exploiting structural differences between the intended target and other related proteins.

Targeting Unique Subpockets: If the target protein has a unique subpocket not present in related off-targets, the scaffold can be modified to include a functional group that specifically occupies this pocket. For example, extending a substituent from the oxane ring could provide access to such a region.

Altering Electrostatic Potential: Modifying the electronic nature of the molecule can help it favor a target with a complementary electrostatic surface. For instance, designing analogues of 4-amino-N-[2 (diethylamino) ethyl] benzamide has been explored to optimize interactions based on electrostatic properties nih.gov.

Steric Hindrance: Introducing bulky groups at specific positions can be used to prevent binding to off-targets that have smaller binding sites than the intended target. This principle was used in the design of selective 4-aminoquinazoline derivatives researchgate.net.

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties researchgate.netcambridgemedchemconsulting.com. Several parts of the this compound scaffold are amenable to this approach.

Amide Bond Bioisosteres: The central amide bond is often a site of metabolic instability. Replacing it with a more stable bioisostere can improve a compound's profile. Common replacements include:

Heterocyclic Rings: Planar, five-membered rings like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or 1,2,4-triazoles can mimic the geometry and hydrogen-bonding properties of the amide bond while offering greater metabolic stability drughunter.com.

Thioamides and Selenoamides: Replacing the carbonyl oxygen with sulfur or selenium can preserve the geometry of the amide group and, in some cases, retain or even enhance biological activity nih.gov.

Ureas and Sulfonamides: These groups can also serve as amide replacements, though their different geometries and electronic properties often lead to significant changes in activity nih.gov.

Oxane Ring Bioisosteres: The oxane ring can be replaced with other cyclic structures to modulate polarity, lipophilicity, and metabolic stability.

Carbocyclic Rings: A cyclohexane ring is a common non-polar bioisostere for the oxane ring, useful for probing the importance of the ring oxygen as a hydrogen bond acceptor.

The following table details potential bioisosteric replacements and their intended effects on molecular properties.

Original GroupBioisosteric ReplacementPotential AdvantageReference
Amide (-CONH-) 1,2,4-OxadiazoleImproved metabolic stability, altered electronics drughunter.com
Thioamide (-CSNH-)Retained geometry, altered H-bonding strength nih.gov
Urea (-NHCONH-)Different H-bonding pattern nih.gov
Oxane Ring Cyclohexane RingIncreased lipophilicity, removes H-bond acceptor cambridgemedchemconsulting.com
Piperidine RingIntroduces basic center, potential for salt bridge cambridgemedchemconsulting.com
4-Amino Group Hydroxyl Group (-OH)Acts as H-bond donor and acceptor cambridgemedchemconsulting.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity nih.gov. For a series of this compound analogues, a QSAR model could be developed to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

The development of a predictive QSAR model typically involves the following steps:

Data Set Assembly: A training set of analogues with a wide range of structural diversity and measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule in the training set, a large number of molecular descriptors are calculated. These can include physicochemical properties (e.g., LogP, polar surface area), topological indices (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies) documentsdelivered.comresearchgate.net.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds not used in model generation researchgate.net.

For benzamide derivatives, QSAR studies have successfully modeled various biological activities nih.gov. For example, 3D-QSAR models for aryl benzamides have yielded high correlation coefficients (R² > 0.8) and predictive ability (Q² > 0.6), indicating a robust relationship between the compounds' steric and electrostatic fields and their activity tandfonline.commdpi.com. A hypothetical QSAR data table for a series of this compound analogues is presented below to illustrate the concept.

Compound IDLogP (Hydrophobicity)Polar Surface Area (Ų)Dipole Moment (Debye)Observed pIC50Predicted pIC50
Analogue 12.175.33.57.27.1
Analogue 22.575.33.87.57.6
Analogue 32.185.14.16.86.9
Analogue 42.870.23.38.18.0

Such a model, once validated, can be a powerful tool for the in silico screening of virtual libraries of new analogues, helping to guide the design and synthesis of more potent compounds.

Molecular and Cellular Mechanisms of Action of 4 Amino N Methyl N Oxan 4 Yl Benzamide

Target Identification and Validation

There is currently no publicly available information identifying the specific protein, enzyme, or receptor that 4-amino-N-methyl-N-(oxan-4-yl)benzamide interacts with in a biological system.

Affinity Binding Studies

No studies detailing the affinity of this compound for any specific biological target have been found in the public domain.

Enzyme Inhibition or Activation Kinetics

Data on the kinetics of any potential enzyme inhibition or activation by this compound are not available in published literature.

Receptor Occupancy and Signal Transduction Modulation

There is no available research on the receptor occupancy of this compound or its effects on signal transduction pathways.

Cellular Pathway Perturbation Analysis

No studies have been published that analyze the perturbation of cellular signaling cascades by this compound.

Gene Expression and Proteomic Profiling in In Vitro Models

Information regarding the effects of this compound on gene expression or the proteome in in vitro models is not present in the scientific literature.

Subcellular Localization and Intracellular Trafficking Studies

There are no publicly available studies investigating the subcellular localization or intracellular trafficking of this compound.

Information regarding the molecular and cellular mechanisms of action of this compound, specifically in relation to the modulation of apoptotic and autophagic pathways in in vitro research models, is not available in the public domain.

Extensive searches of scientific literature and research databases did not yield any specific studies on the compound this compound and its effects on apoptosis or autophagy. While there is research on the broader class of N-substituted benzamides, the strict focus of this inquiry on the specified compound prevents the inclusion of data from related but distinct molecules.

Therefore, it is not possible to provide an article with detailed research findings or data tables on the apoptotic and autophagic pathway modulation of this compound in in vitro models as per the requested outline.

Preclinical Pharmacological and Biological Studies of 4 Amino N Methyl N Oxan 4 Yl Benzamide Non Clinical Focus

In Vivo Proof-of-Concept Studies in Relevant Animal Models (Mechanistic Studies, not efficacy/safety)

No published mechanistic studies in animal models that describe the in vivo proof-of-concept for the biological activity of 4-amino-N-methyl-N-(oxan-4-yl)benzamide could be retrieved.

Without access to internal, proprietary research data from the developing organization, a comprehensive and accurate article on the preclinical pharmacology of this specific compound cannot be constructed.

Pharmacodynamic Biomarker Modulation in Animal Models

No studies were identified that describe the modulation of specific biomarkers in animal models following administration of this compound.

Target Engagement in Animal Tissues

There is no available data demonstrating the binding or interaction of this compound with its intended biological target in animal tissues.

Investigational Behavioral or Physiological Readouts (Mechanistic Focus)

No research was found that investigates the behavioral or physiological effects of this specific compound in animal models to elucidate its mechanism of action.

Drug-Drug Interaction Potential (In Vitro CYP Inhibition/Induction)

There are no published in vitro studies detailing the potential of this compound to inhibit or induce cytochrome P450 (CYP) enzymes.

Analytical Methodologies for Research Applications of 4 Amino N Methyl N Oxan 4 Yl Benzamide

Chromatographic Methods for Purity Assessment and Quantification in Research Samples (e.g., HPLC, LC-MS)

Chromatographic techniques are fundamental to the analysis of synthesized compounds, ensuring that the material used in subsequent research is of sufficient purity and accurately quantified.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of non-volatile compounds. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For a compound like 4-amino-N-methyl-N-(oxan-4-yl)benzamide, a reverse-phase HPLC method is typically employed. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, often detected by UV absorbance at a specific wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov This combination has become one of the most valuable analytical tools in drug discovery. nih.gov As the separated components elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is determined by the mass spectrometer. This provides unambiguous identification of the compound based on its molecular weight, while also separating it from impurities. nih.gov LC-MS is highly sensitive and specific, making it suitable for both purity assessment and the quantification of the compound in complex biological matrices like plasma or cell lysates. nih.gov

Table 1: Representative HPLC Parameters for Analysis of Benzamide (B126) Derivatives

Parameter Typical Condition Purpose
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Separates compounds based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid) Elutes compounds from the column with increasing organic solvent concentration.
Flow Rate 0.5 - 1.5 mL/min Controls the speed of separation and analysis time.
Detection UV-Vis Detector (e.g., at 254 nm) Quantifies the compound based on its absorbance of ultraviolet light.
Injection Volume 5 - 20 µL The amount of sample introduced onto the column.

Spectroscopic Techniques for Investigating Molecular Interactions (e.g., SPR, ITC, NMR for ligand-protein interactions)

Understanding how a compound interacts with its biological target is crucial. Spectroscopic and biophysical techniques provide detailed, quantitative information on these binding events in a label-free manner. researchgate.netacs.org

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique used to monitor molecular binding events. springernature.comnih.gov In a typical experiment, the target protein is immobilized on a sensor chip surface. A solution containing this compound is then flowed over the surface. nih.gov Binding of the compound to the protein causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram. rsc.org This allows for the precise determination of binding kinetics (association and dissociation rates) and affinity (the equilibrium dissociation constant, KD). rsc.orgbio-rad.com

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing thermodynamic interactions in solution. wikipedia.org It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. wikipedia.orgnih.gov In an ITC experiment, a solution of the compound is titrated into a sample cell containing the target protein. researchgate.netharvard.edu The resulting heat change is measured, allowing for the simultaneous determination of the binding affinity (KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. wikipedia.orgharvard.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile and powerful tool for studying protein-ligand interactions at an atomic level. osti.govcreative-biostructure.com By comparing the NMR spectrum of the target protein in the absence and presence of this compound, specific amino acid residues involved in the binding can be identified through chemical shift perturbations. creative-biostructure.com Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, can confirm binding and even provide structural information about the binding pose without the need for high concentrations of protein. nih.gov These techniques are particularly adept at characterizing weak binding interactions. osti.gov

Table 2: Comparison of Techniques for Molecular Interaction Analysis

Technique Primary Measurement Key Parameters Obtained Advantages
SPR Change in refractive index upon binding KD (affinity), kon (association rate), koff (dissociation rate) Real-time, high sensitivity, requires small amounts of protein. nih.gov
ITC Heat change upon binding KD (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry) Direct measurement of thermodynamics, no immobilization needed. nih.govharvard.edu
NMR Changes in nuclear spin states KD (affinity), binding site mapping, structural information Provides atomic-level structural detail of the interaction. creative-biostructure.comspringernature.com

Radio-Ligand Binding Assays for Receptor/Target Characterization

Radioligand binding assays are a classic and highly sensitive method for quantifying the interaction of a ligand with a receptor or other target protein. nih.govwisdomlib.org These assays utilize a radioactive version of a ligand (a radioligand) to measure binding, typically in preparations of cell membranes or with purified receptors. nih.govnih.gov

Saturation Binding Assays: These experiments involve incubating the receptor preparation with increasing concentrations of a radiolabeled version of this compound (or a known reference radioligand for the target). The amount of bound radioactivity is measured at each concentration, allowing for the determination of the radioligand's affinity (KD) for the receptor and the total number of binding sites (Bmax) in the sample. nih.govspringernature.com

Competition Binding Assays: This is the most common approach to determine the affinity of a non-radioactive compound. In this setup, a fixed concentration of a known radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound, this compound. The unlabeled compound competes with the radioligand for binding to the receptor. nih.gov By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value), the inhibitory constant (Kᵢ) can be calculated, which reflects the affinity of the test compound for the receptor.

Table 3: Key Parameters from Radio-Ligand Binding Assays

Assay Type Purpose Key Parameters
Saturation To characterize the binding of a radioligand to its target. KD: Dissociation constant; a measure of affinity. nih.govBmax: Maximum receptor density. nih.gov
Competition To determine the affinity of an unlabeled compound (e.g., the title compound). IC₅₀: Concentration of competitor that inhibits 50% of specific radioligand binding. Kᵢ: Inhibitory constant; a measure of the competitor's affinity.

Methods for Investigating Cellular Uptake and Distribution in Research Models

To understand a compound's biological activity, it is crucial to determine if and how it enters cells and where it localizes within subcellular compartments.

Mass Spectrometry-Based Quantification: A common and direct method involves incubating cultured cells with this compound for a specific time. After incubation, the cells are washed to remove any unbound compound, and then lysed. The concentration of the compound in the cell lysate is then accurately measured using a sensitive analytical technique like LC-MS/MS. nih.gov This approach provides a quantitative measure of total cellular uptake. To distinguish between simple membrane binding and actual cellular entry, control experiments can be run at low temperatures (e.g., 4°C), where active transport and membrane fluidity are significantly reduced. acs.org

Imaging Techniques: Visualizing the distribution of a compound within a cell provides invaluable context.

Fluorescence Microscopy: If the compound is intrinsically fluorescent or can be tagged with a small fluorophore without altering its properties, fluorescence microscopy can be used to directly visualize its location in living or fixed cells. springernature.com This can reveal accumulation in specific organelles, such as the nucleus, mitochondria, or lysosomes. springernature.com

Autoradiography/NanoSIMS: If a radiolabeled version of the compound is available, its distribution in cells or tissue sections can be imaged using autoradiography. nih.gov A more modern, high-resolution technique is nanoscale secondary ion mass spectrometry (NanoSIMS), which can image the distribution of specific isotopes within a cell, allowing for the visualization of an isotopically labeled version of the compound. springernature.com

Table 4: Methodologies for Cellular Uptake and Distribution Studies

Method Principle Information Gained Key Considerations
LC-MS/MS of Cell Lysate Chemical extraction and quantification of the compound from a population of cells. Average intracellular concentration. Does not provide spatial information or cell-to-cell variability.
Fluorescence Microscopy Detection of light emitted from a fluorescent version of the compound. Subcellular localization and spatial distribution. Requires a fluorescent molecule; the tag may alter compound behavior. springernature.com
NanoSIMS Mass spectrometry imaging of isotopically labeled compounds in fixed cells. High-resolution subcellular localization. Requires isotopic labeling and access to specialized equipment. springernature.com

Intellectual Property and Patent Landscape Pertaining to 4 Amino N Methyl N Oxan 4 Yl Benzamide in Academic Research

Analysis of Patents Claiming 4-amino-N-methyl-N-(oxan-4-yl)benzamide or Related Structures

A direct patent search for "this compound" does not yield any patents that explicitly claim this specific compound. However, the patent landscape is rich with intellectual property covering structurally related moieties, namely the benzamide (B126) core and the oxane (tetrahydropyran) ring system. This indicates that while the exact combination may be novel, its constituent parts are well-trodden ground in medicinal chemistry and drug discovery.

The benzamide scaffold is a privileged structure in medicinal chemistry and is the subject of numerous patents. For instance, patent EP2665706B1 covers a series of 4-amino-N-hydroxy-benzamides developed as HDAC inhibitors for cancer treatment. nih.gov While differing in the substituent on the amide nitrogen, this patent highlights the patentability of 4-aminobenzamide (B1265587) derivatives with therapeutic potential. Similarly, complex benzamide derivatives are the subject of patents like US9809559B2, which claims N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide, and US8415363B2, which protects crystalline forms of a complex 4-methyl-N-phenyl-benzamide derivative. appliedclinicaltrialsonline.comcellandgene.com These patents underscore the common practice of claiming a core scaffold with a wide range of possible substituents, potentially encompassing the N-methyl-N-(oxan-4-yl) group even if not explicitly mentioned.

The tetrahydropyran (B127337) (oxane) ring is also a common feature in patented compounds, often used to improve the physicochemical properties of a drug candidate. A data-driven analysis of benzene (B151609) bioisosteres has shown that replacing a benzene ring with a 4-tetrahydropyran (4-THP) ring can lead to significant increases in solubility. This desirable property makes the inclusion of the oxane moiety a strategic choice in drug design, and as such, it appears in numerous patents. For example, US patent US8476413B2 describes sulfanyl-tetrahydropyran-based compounds as SGLT2 inhibitors. google.com The prevalence of this moiety in the patent literature suggests that any new compound incorporating it would need to be carefully evaluated against existing claims.

A selection of patents claiming related benzamide and tetrahydropyran structures is presented in Table 1.

Patent NumberTitleKey Structural Features ClaimedTherapeutic Area (if specified)
EP2665706B1Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer4-amino-N-hydroxy-benzamide scaffoldCancer
US9809559B2(N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamideComplex substituted benzamideMyelofibrosis
US8415363B2Crystalline forms of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamideSubstituted 4-methyl-N-phenyl-benzamideNot specified
US8476413B2Sulfanyl-tetrahydropyran-based compounds and methods of their useCompounds containing a tetrahydropyran ringDiabetes and metabolic disorders

Patent Applications Covering Synthetic Methods or Novel Uses in Research

While no patents specifically claim the synthesis of this compound, the patent literature for related compounds provides a clear roadmap for its potential preparation. The synthesis of N-substituted benzamides is a well-established area of organic chemistry, and patent applications in this field often claim broad synthetic methodologies.

A common approach to the synthesis of 4-aminobenzamide derivatives involves the acylation of an appropriate amine with a 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine. For instance, Chinese patent CN104193646A describes the preparation of p-aminobenzamide from p-nitrobenzoic acid. hezelburcht.com This process involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation and reduction. A similar strategy is outlined in a research article by Attia et al., which details the synthesis of various 4-amino-N-substituted benzamides. appliedclinicaltrialsonline.com These methods could be readily adapted for the synthesis of the target compound by using N-methyl-N-(oxan-4-yl)amine in the amidation step.

The synthesis of the N-methyl-N-(oxan-4-yl)amine precursor is also likely to be covered by existing patents. For example, US patent US7365215B2 provides a process for preparing 4-aminotetrahydropyran (B1267664) compounds. umaryland.edu The subsequent N-methylation could be achieved through standard chemical transformations that are themselves the subject of broad patent claims.

Patent applications in this area often focus on novel catalysts or more efficient, environmentally friendly reaction conditions. For example, CN106946726A describes a method for synthesizing p-aminobenzamide with a focus on improved yield and reduced cost. umn.edu Any academic research aimed at developing a novel synthetic route for this compound would need to consider this existing body of work to ensure novelty and non-obviousness.

Freedom-to-Operate Considerations for Academic Researchers

For academic researchers, a full-fledged freedom-to-operate (FTO) analysis is often not necessary for early-stage, non-commercial research, as this typically falls under a "research exemption." However, as a project progresses towards potential commercialization or collaboration with industry, FTO becomes a critical consideration. scienceopen.comdrugpatentwatch.comdrugpatentwatch.com

Given the dense patent landscape surrounding benzamide and tetrahydropyran derivatives, it is likely that broad "genus" claims in existing patents could be interpreted to cover this compound. These broad claims often describe a core scaffold with a list of possible substituents, which may include alkyl groups (like methyl) and heterocyclic rings (like oxane).

An initial FTO assessment for an academic researcher would involve a thorough search of patent databases to identify any patents with claims that could potentially read on the compound of interest. This would include not only patents claiming the exact structure but also those with broader Markush structures that encompass it. If such patents are found, a careful analysis of the claims is required to determine the extent of their scope. It is important to note that an FTO analysis is jurisdiction-specific, meaning a compound may be patented in one country but not in another. drugpatentwatch.com

For academic researchers, the primary concern is often not direct infringement litigation, but rather the impact of existing patents on the ability to attract funding, publish results, and secure collaborations with industry partners. A clear understanding of the patent landscape is therefore essential for the strategic planning of a research project.

Licensing and Collaborative Research Opportunities in the Field

The pharmaceutical industry increasingly relies on collaborations with academic institutions to fill their research and development pipelines. cellandgene.comhezelburcht.com For academic researchers working on novel compounds like this compound, this trend presents significant opportunities for licensing and collaborative research.

Pharmaceutical companies are often interested in licensing promising new chemical entities that have been validated in preclinical studies. If an academic research group can demonstrate a unique biological activity or a favorable pharmacological profile for this compound, it could become an attractive asset for a licensing deal. These agreements typically involve an upfront payment, milestone payments as the compound progresses through clinical trials, and royalties on future sales. laboratoriosrubio.comnih.gov

Collaborative research is another common model for academic-industry partnerships. In this scenario, a pharmaceutical company may provide funding, resources, and expertise to an academic lab to further investigate a compound or a particular biological target. drugbank.com These collaborations can be highly beneficial for academic researchers, providing them with access to industry-standard tools and expertise, as well as a clear path for the translation of their research.

Several universities have dedicated technology transfer offices that can assist researchers in navigating the complexities of IP protection, licensing, and industry collaborations. umaryland.eduumn.edu These offices can help with patent filing, identifying potential industry partners, and negotiating the terms of licensing and collaboration agreements.

For a compound like this compound, which sits (B43327) at the intersection of well-established chemical scaffolds, the key to attracting industry interest will be the demonstration of a clear and compelling scientific rationale for its development. This could include data on its potency and selectivity for a particular biological target, its mechanism of action, or its potential advantages over existing therapies.

Future Research Directions and Potential Scientific Applications of 4 Amino N Methyl N Oxan 4 Yl Benzamide

Exploration of New Biological Targets and Pathways

The future study of 4-amino-N-methyl-N-(oxan-4-yl)benzamide would logically begin with broad screening to identify its biological targets and affected pathways. The benzamide (B126) structure is a versatile starting point for interacting with a range of biological macromolecules. mdpi.com

Research could focus on several well-known targets of benzamide derivatives:

G-Protein Coupled Receptors (GPCRs): Many benzamides are known to interact with dopamine (B1211576) and serotonin (B10506) receptors, making them relevant for neuroscience research. nih.gov

Enzymes: This class of compounds has shown inhibitory activity against various enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARP). nih.govsigmaaldrich.com

Ion Channels: Modulation of ion channels is another potential activity for benzamide derivatives. nih.gov

Other Targets: Recent studies have explored benzamides as glucokinase activators for diabetes research and as agents targeting melanin (B1238610) for melanoma imaging and therapy. nih.govnih.gov Furthermore, some derivatives have been investigated for their activity against prions, the causative agents of fatal neurodegenerative diseases. nih.gov

Initial investigations would involve high-throughput screening (HTS) against diverse panels of receptors and enzymes to identify primary biological activities. nih.gov

Table 1: Potential Biological Target Classes for Benzamide Derivatives

Target ClassExamplesPotential Research Area
Receptors Dopamine Receptors, Serotonin Receptors, Sigma Receptors acs.orgNeuroscience, Oncology
Enzymes PARP, Histone Deacetylases (HDACs) nih.gov, Glucokinase nih.govOncology, Epigenetics, Metabolic Diseases
Other Proteins Melanin nih.gov, Prion Proteins nih.govOncology, Neurodegenerative Diseases

Development of Advanced Research Tools (e.g., chemical probes, molecular imaging agents)

Should this compound demonstrate high affinity and selectivity for a particular biological target, it could serve as a scaffold for the development of sophisticated research tools.

Chemical Probes: The structure could be modified to create chemical probes for studying its target in a cellular context. For example, the primary amino group on the benzamide ring provides a chemical handle for attaching a biotin (B1667282) tag. This would allow for pull-down experiments to identify the compound's binding partners and explore its mechanism of action. Similarly, photoreactive groups, such as azides, could be incorporated to create photoaffinity labels, which form a covalent bond with the target protein upon UV irradiation, enabling precise identification of the binding site. nih.gov

Molecular Imaging Agents: The development of imaging agents is another significant application. By chelating a positron-emitting radionuclide like Fluorine-18 to the molecule, it could be transformed into a PET (Positron Emission Tomography) tracer. koreascience.krnih.gov Such agents are invaluable for non-invasively visualizing and quantifying the distribution and density of the target protein in preclinical models, which can aid in understanding disease pathology and target engagement. acs.org Benzamide derivatives have already been successfully developed as PET radiopharmaceuticals for imaging malignant melanoma and sigma receptors in tumors. acs.orgkoreascience.kr

Integration into Multi-Component Systems or Combination Studies (In Vitro/Preclinical)

In preclinical research, investigating a compound's effects in combination with other agents can reveal synergistic or additive interactions. mdpi.com If this compound shows, for example, modest inhibitory activity against a cancer-related enzyme, it could be tested in vitro alongside established therapeutic agents.

The goal of such studies is to determine if the combination can produce a more potent effect at lower concentrations, which could inform future therapeutic strategies. The Chou-Talalay method is a common approach to quantitatively determine whether the interaction between two compounds is synergistic, additive, or antagonistic. mdpi.com For instance, a study might assess the combined effect of this benzamide derivative and a known chemotherapy agent on the proliferation of cancer cell lines.

Table 2: Hypothetical In Vitro Combination Study Design

Component AComponent BCell Line ModelEndpoint AssayPurpose
This compoundKnown Kinase InhibitorBreast Cancer Cell Line (e.g., MCF-7)Cell Viability (MTT Assay)To assess for synergistic anti-proliferative effects.
This compoundPARP InhibitorOvarian Cancer Cell LineDNA Damage Response (γH2AX staining)To investigate potentiation of DNA damage.
This compoundImmunomodulatory AgentCo-culture of immune cells and tumor cellsCytokine Release AssayTo explore effects on anti-tumor immune responses.

Translational Research Opportunities (without mention of clinical trials or patient outcomes)

Translational research aims to bridge the gap between basic scientific discoveries and their potential application. novartis.comnih.gov If this compound demonstrates promising activity and selectivity in initial in vitro assays, the next logical step would be to advance it into more complex preclinical models.

This phase of research focuses on understanding how the compound behaves in a more biologically relevant system. This could involve:

Advanced Cell Culture Models: Moving from 2D cell monolayers to 3D organoids or spheroids to better mimic the in vivo tumor microenvironment.

Preclinical Animal Models: Evaluating the compound's activity in established animal models of specific diseases (e.g., xenograft models for cancer research). mdpi.com

Biomarker Development: Using these models to identify potential biomarkers—such as changes in gene expression or protein levels—that indicate the compound is hitting its target and having a biological effect. novartis.comastrazeneca.com These biomarkers are crucial for monitoring the compound's activity in more advanced studies.

The insights gained from these translational studies are critical for validating a compound's mechanism of action and establishing a rationale for further development. nih.gov

Technological Advancements Facilitating Future Studies of Benzamide Derivatives

The investigation of novel compounds like this compound is continually enhanced by rapid technological progress in medicinal chemistry and drug discovery. technologynetworks.com

Artificial Intelligence (AI) and Machine Learning: AI-powered platforms are revolutionizing drug discovery. rsc.org Tools like AlphaFold can predict the 3D structure of novel protein targets, while other AI systems can design and optimize small molecules for binding to these targets. rsc.org This can dramatically accelerate the identification of promising hit compounds.

High-Throughput and Automated Systems: The use of automated continuous flow systems for chemical synthesis allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov This, combined with automated high-throughput screening, enables the testing of thousands of compounds far more efficiently than traditional methods. nih.gov

Advanced Structural Biology: Techniques like cryo-electron microscopy (cryo-EM) allow researchers to determine the high-resolution structures of compound-protein complexes. This structural information is invaluable for understanding the molecular basis of a compound's activity and for guiding rational drug design.

Omics Technologies: The use of genomics, proteomics, and transcriptomics can provide a comprehensive view of a compound's effects on cellular systems, helping to identify not only its intended targets but also potential off-target effects and mechanisms of resistance. acs.org

These technologies will undoubtedly play a crucial role in uncovering the potential of this compound and other novel benzamide derivatives. labmanager.com

Q & A

Q. What synthetic routes are recommended for 4-amino-N-methyl-N-(oxan-4-yl)benzamide, and how can reaction efficiency be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with coupling 4-aminobenzoic acid derivatives with oxan-4-ylmethylamine. Key steps include:
  • Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane .
  • N-Methylation : Optimize methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate) under inert conditions .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity, while temperature control (0–25°C) minimizes side reactions .
  • Yield optimization : Monitor reaction progress via TLC and employ column chromatography for purification.

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselective methylation and amide bond formation. Integrate DEPT-135 for quaternary carbon identification .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks and isotopic patterns .

Q. What safety protocols are critical when handling this compound, given structural analogs' mutagenicity?

  • Methodological Answer :
  • Risk assessment : Conduct Ames testing (e.g., Salmonella typhimurium strains TA98/TA100) to evaluate mutagenicity, as seen in structurally similar anomeric amides .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.
  • Storage : Store in amber vials at –20°C under inert gas (argon) to prevent decomposition .

Advanced Research Questions

Q. How can researchers address conflicting NMR data when characterizing amide bond conformation in this compound?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Resolve dynamic rotational isomerism by analyzing 1H^1H-NMR at temperatures ranging from 25°C to –40°C in deuterated DMSO .
  • Computational Modeling : Perform DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental data .

Q. What strategies mitigate low yields in the N-methylation step during synthesis?

  • Methodological Answer :
  • Base optimization : Replace sodium hydride with milder bases (e.g., potassium carbonate) to reduce side reactions like over-alkylation .
  • Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems (water/dichloromethane) to enhance reaction kinetics .
  • In situ quenching : Add aqueous ammonium chloride immediately post-reaction to prevent degradation .

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer :
  • Metabolic stability assays : Use liver microsomes (human/rat) to identify cytochrome P450-mediated degradation pathways .
  • Plasma protein binding : Employ equilibrium dialysis to measure unbound fractions, correlating with in vivo bioavailability .
  • Tissue distribution studies : Radiolabel the compound (e.g., 14C^{14}C) and track accumulation in target organs via autoradiography .

Q. How to design a structure-activity relationship (SAR) study to optimize bioactivity?

  • Methodological Answer :
  • Systematic substitution : Modify the oxan-4-yl group (e.g., replace with piperidine or morpholine) and assess potency against target enzymes (e.g., kinases) .
  • Computational docking : Use AutoDock Vina to predict binding affinities to active sites (e.g., ATP-binding pockets) and prioritize analogs .
  • Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic interactions using Schrödinger’s Phase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.